Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF
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Overview
Description
Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is designed to interact with somatostatin receptors, particularly somatostatin receptor type 2 and type 3 .
Preparation Methods
The synthesis of Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: Detachment of the peptide from the resin.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide
Chemical Reactions Analysis
Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide or performic acid.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives
Scientific Research Applications
Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF is utilized in several scientific research fields:
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating the role of somatostatin receptors in cellular processes.
Medicine: Exploring potential therapeutic applications for conditions like acromegaly, neuroendocrine tumors, and gastrointestinal disorders.
Industry: Developing diagnostic tools and therapeutic agents
Mechanism of Action
The compound exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 2 and type 3. This binding inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels and leading to decreased cellular activity. Additionally, it stimulates phosphotyrosine phosphatase and Na+/H+ exchanger activity .
Comparison with Similar Compounds
Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF is compared with other somatostatin analogs such as:
Octreotide: A widely used somatostatin analog with a longer half-life.
Lanreotide: Another analog used for similar therapeutic purposes.
Pasireotide: Known for its broader receptor binding profile.
The uniqueness of this compound lies in its specific modifications, which enhance its receptor binding affinity and stability .
Properties
Molecular Formula |
C77H99N13O15S2 |
---|---|
Molecular Weight |
1510.8 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-20-methyl-22-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C77H99N13O15S2/c1-45(2)80-41-52-30-28-51(29-31-52)40-64-73(100)89-66(47(4)93)74(101)84-60(38-50-23-13-8-14-24-50)71(98)88-65(46(3)92)75(102)86-62(42-91)72(99)87-63(77(104)105)44-107-106-43-56(79)67(94)81-57(27-17-18-34-78)68(95)82-58(36-48-19-9-6-10-20-48)69(96)83-59(37-49-21-11-7-12-22-49)70(97)85-61(76(103)90(64)5)39-53-32-33-54-25-15-16-26-55(54)35-53/h6-16,19-26,28-33,35,45-47,56-66,80,91-93H,17-18,27,34,36-44,78-79H2,1-5H3,(H,81,94)(H,82,95)(H,83,96)(H,84,101)(H,85,97)(H,86,102)(H,87,99)(H,88,98)(H,89,100)(H,104,105)/t46-,47-,56-,57-,58-,59+,60+,61+,62+,63+,64+,65-,66-/m1/s1 |
InChI Key |
JNLTXZJTSBQWNR-PCKPOTSRSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)[C@@H](C)O)CC3=CC=C(C=C3)CNC(C)C)C)CC4=CC5=CC=CC=C5C=C4)CC6=CC=CC=C6)CC7=CC=CC=C7)CCCCN)N)C(=O)O)CO)O |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O |
Origin of Product |
United States |
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